molecular formula C6H6BrNS B6258978 4-amino-2-bromobenzene-1-thiol CAS No. 15178-54-8

4-amino-2-bromobenzene-1-thiol

Cat. No.: B6258978
CAS No.: 15178-54-8
M. Wt: 204.1
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Description

Contextual Significance of Aryl Thiols and Amines in Modern Organic Synthesis

Aryl thiols and aromatic amines are foundational pillars in the field of organic synthesis, prized for their versatile reactivity and their prevalence in biologically active molecules and functional materials. Aromatic amines are integral to the pharmaceutical and agrochemical industries, with estimates suggesting that they are present in over 30% of all drug molecules. bldpharm.com Their basicity and nucleophilicity make them key precursors for a vast array of chemical transformations. scholarsresearchlibrary.com The presence of an amine group on an aromatic ring can direct further substitutions and is a common feature in many dyes, pigments, and polymers. bldpharm.comacs.org

Similarly, aryl thiols are indispensable reagents, particularly in the formation of carbon-sulfur bonds, which are a hallmark of many pharmaceutical compounds and organic materials. wikipedia.orgchemicalbook.com The thiol group is a potent nucleophile and can readily participate in various reactions, including cross-coupling reactions to form aryl thioethers. wikipedia.org These thioether linkages are found in numerous bioactive molecules, highlighting the importance of aryl thiols as synthetic intermediates. wikipedia.org The development of transition-metal-catalyzed reactions has further expanded the utility of aryl thiols, enabling their efficient coupling with a wide range of substrates. wikipedia.orgchemicalbook.com

Structural Features and Reactive Centers of 4-Amino-2-bromobenzene-1-thiol (B1287383) for Chemical Innovation

The chemical utility of this compound stems from the specific arrangement of its three distinct reactive centers on the benzene (B151609) ring: a thiol (-SH) group, an amino (-NH2) group, and a bromine (-Br) atom. This trifunctional nature allows for a range of selective chemical modifications, making it a versatile tool for synthetic chemists.

The thiol and amino groups, positioned ortho to each other, are particularly significant. This arrangement is ideal for intramolecular cyclization reactions, a common strategy for the construction of heterocyclic ring systems. google.com The thiol group, being more acidic and a softer nucleophile than the amine, can exhibit different reactivity depending on the reaction conditions. frontiersin.org The amino group, a strong nucleophile, is also crucial for ring-closure reactions and can be a site for further functionalization. scholarsresearchlibrary.com

The bromine atom adds another layer of reactivity to the molecule. It can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the diversification of the molecular scaffold and the synthesis of more complex derivatives. The electronic properties of the bromine atom also influence the reactivity of the aromatic ring itself.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
IUPAC Name 4-amino-2-bromobenzenethiol
CAS Number 15178-54-8
Canonical SMILES C1=CC(=C(C=C1N)Br)S
InChI Key DXZLYROLTUXSQW-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound. chemicalbook.com

Overview of Major Research Domains and Scholarly Contributions

The unique structural attributes of this compound make it a valuable precursor in several areas of chemical research, most notably in the synthesis of substituted benzothiazoles. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. scholarsresearchlibrary.comgoogle.com

The synthesis of 6-bromobenzothiazoles, in particular, often proceeds via the cyclization of a correspondingly substituted 2-aminothiophenol (B119425). For instance, the reaction of this compound with various electrophiles can lead to the formation of a thiazole (B1198619) ring fused to the benzene ring, with the bromine atom retained at the 6-position of the resulting benzothiazole (B30560). sigmaaldrich.com These 6-bromo-2-substituted-benzothiazoles can then serve as versatile intermediates for further chemical elaboration through reactions at the bromine position.

Research in medicinal chemistry has explored the development of complex heterocyclic systems with potential therapeutic applications. For example, the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo google.comnih.govthieno[2,3-d]pyrimidines has been reported, with some of these compounds showing potent anticancer activity by targeting topoisomerases. nih.gov While not directly starting from this compound, the synthesis of such bromo-substituted thieno-pyrimidine systems highlights the importance of bromo-functionalized aryl thiol precursors in the generation of novel drug candidates. nih.gov

Furthermore, patents have been filed for luminescent reagents based on bromobenzothiazole structures, which are synthesized from precursors containing amino and mercapto groups on a benzene ring. google.com These applications in materials science, particularly in the development of highly sensitive detection methods, underscore the broad utility of this chemical scaffold.

Properties

CAS No.

15178-54-8

Molecular Formula

C6H6BrNS

Molecular Weight

204.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Amino 2 Bromobenzene 1 Thiol

Chemical Transformations Involving the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity is central to many synthetic transformations.

One of the most characteristic reactions of thiols is their oxidation to disulfides (-S-S-). libretexts.org This transformation involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org For 4-amino-2-bromobenzene-1-thiol (B1287383), this reaction yields the corresponding symmetrical disulfide, bis(4-amino-2-bromophenyl) disulfide. The oxidation can be accomplished using a variety of mild oxidizing agents. sci-hub.se

The mechanism of oxidation can proceed through different pathways depending on the oxidant used. nih.gov Common routes include two-electron oxidation, which may involve a sulfenic acid intermediate, or one-electron oxidation that generates a thiyl radical. nih.gov Two thiyl radicals can then combine to form the disulfide bond. nih.gov The reaction is often catalyzed by metal ions or can be initiated by agents like iodine (I2), hydrogen peroxide (H2O2), or even atmospheric oxygen under specific conditions. sci-hub.seorganic-chemistry.org The direct dehydrogenation of thiols represents a highly atom-economical method for disulfide synthesis. nih.gov

Table 1: Common Reagents for Oxidative Coupling of Thiols to Disulfides

Oxidizing Agent Typical Conditions Notes
Oxygen (O2) / Air Often requires a catalyst (e.g., metal salts) and basic conditions. sci-hub.se A green and economical method, though sometimes slow.
Hydrogen Peroxide (H2O2) Can be used with or without catalysts like iodide ions. organic-chemistry.org A common and relatively clean oxidant.
Iodine (I2) / Bromine (Br2) Mild conditions, often in an organic solvent. libretexts.org Reaction is typically fast and high-yielding.
Dimethyl Sulfoxide (B87167) (DMSO) Catalyzed by agents like dichlorodioxomolybdenum(VI). organic-chemistry.org Provides selective and quantitative conversion. organic-chemistry.org
Sulfonyl Fluorides (e.g., SO2F2) Requires a weak base; exhibits high chemoselectivity for thiols. chemrxiv.org A "redox-click" reaction that is efficient and avoids over-oxidation. chemrxiv.org

Further oxidation of the sulfur atom in this compound or its corresponding disulfide leads to the formation of sulfoxides and sulfones, which are sulfur-oxygenated compounds with distinct chemical properties. libretexts.org The selective synthesis of either a sulfoxide or a sulfone depends critically on the choice of the oxidizing agent and the reaction conditions, particularly the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org

Starting from the sulfide (B99878) (which could be formed in situ or be a related substrate), controlled oxidation, often with one equivalent of an oxidant like hydrogen peroxide at room temperature, yields the sulfoxide. libretexts.org For example, reacting a sulfide with H2O2 can produce a sulfoxide like (S)-(-)-4-Bromophenyl methyl sulfoxide. orgsyn.org Employing stronger oxidizing conditions or a stoichiometric excess of the oxidant, such as a peroxyacid, promotes further oxidation of the sulfoxide to the corresponding sulfone. libretexts.orgorganic-chemistry.org Various catalysts, including niobium carbide and tantalum carbide, can direct the selectivity, with the former favoring sulfone formation and the latter favoring sulfoxides when using H2O2. organic-chemistry.orgorganic-chemistry.org

Table 2: Reagents for Selective Oxidation of Sulfur Compounds

Target Product Oxidizing System Notes
Sulfoxide H2O2 (1 equivalent), room temperature. libretexts.org A common method for selective mono-oxidation.
Sulfoxide Tantalum carbide catalyst with H2O2. organic-chemistry.org Provides high yields of sulfoxides and the catalyst is reusable. organic-chemistry.org
Sulfoxide 1-HexylKuQuinone (KuQ) catalyst, O2, light. organic-chemistry.org A metal-free, light-induced method. organic-chemistry.org
Sulfone Peroxyacids (e.g., CH3CO3H). libretexts.org Stronger oxidizing agents that typically lead to the highest oxidation state.
Sulfone Niobium carbide catalyst with H2O2. organic-chemistry.org Efficiently affords sulfones and the catalyst is reusable. organic-chemistry.org
Sulfone Selectfluor at ambient temperature. organic-chemistry.org A practical and efficient method for oxidizing sulfides to sulfones. organic-chemistry.org

The thiol group of this compound can be deprotonated to form a thiolate anion (RS-), which is an excellent soft ligand for a wide range of soft metal ions. This allows for the formation of stable metal-thiolate complexes. The coordination chemistry is further enriched by the presence of the amine group, which can also act as a donor ligand, potentially allowing the molecule to act as a bidentate chelating agent. nih.gov

The molecule can coordinate to metal ions like cobalt(II), nickel(II), and mercury(II) through its amino group. orientjchem.org In many triazole-thiol ligands, coordination occurs through both the sulfur and a nitrogen atom of the amine group, forming a stable chelate ring. nih.gov The specific coordination mode of this compound would depend on the metal ion, the solvent, and the presence of other competing ligands. The ability of amino acid residues to bind metals is fundamental to the function of metalloproteins and has applications in catalysis. nih.gov

Table 3: Potential Metal Coordination with this compound

Metal Ion Potential Coordination Site(s) Resulting Complex Geometry (Example)
Co(II), Ni(II) Thiolate (S) and Amine (N) Octahedral (with other ligands) orientjchem.org
Cu(II) Thiolate (S) and Amine (N) Square Planar nih.gov
Zn(II), Cd(II) Thiolate (S) and Amine (N) Tetrahedral nih.gov
Hg(II) Thiolate (S) Tetrahedral (with other ligands) orientjchem.org

The thiol group can be reductively cleaved, a process known as desulfurization, to replace the carbon-sulfur bond with a carbon-hydrogen bond. This transformation effectively removes the thiol functionality from the aromatic ring. The most classic reagent for this purpose is Raney Nickel, a high-surface-area nickel-aluminum alloy that is activated with hydrogen. masterorganicchemistry.com

The desulfurization reaction with Raney Nickel involves the reductive cleavage of the C-S bond, affording the corresponding arene, in this case, 3-bromoaniline. masterorganicchemistry.comias.ac.in The process is believed to proceed via oxidative insertion of nickel into the C-S bond, followed by reductive elimination. sciencemadness.org While highly effective, this method often requires a large excess of the reagent. ias.ac.in More recent developments have focused on metal-free desulfurization methods, such as those using a catalytic amount of a phosphite (B83602) in the presence of a stoichiometric silane (B1218182) reductant, which proceed via a radical mechanism. nih.govrsc.org

Table 4: Reagents for Reductive Desulfurization of Thiols

Reagent/System Mechanism Type Notes
Raney Nickel (Ni/Al alloy) Heterogeneous Catalysis Classic, widely used method for C-S bond cleavage. masterorganicchemistry.comias.ac.in
Trimethyl phosphite / Tris(trimethylsilyl)silane Radical-based Metal-free catalytic system. nih.gov
Molybdenum Hexacarbonyl Metal-mediated Tolerates many functional groups. organic-chemistry.org

Reactions at the Amine (-NH2) Functional Group

The primary aromatic amine group (-NH2) on the this compound molecule is a key site for nucleophilic reactions, most notably condensation with carbonyl compounds.

The primary amine group readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.comredalyc.org The reaction is typically catalyzed by a small amount of acid. redalyc.org

The reaction of this compound with various aldehydes (R-CHO) or ketones (R-CO-R') would yield a series of imine derivatives where the electronic and steric properties of the R groups on the carbonyl compound influence the reaction rate and stability of the resulting Schiff base. Aromatic aldehydes are particularly suitable for this reaction. google.com These imine derivatives are versatile intermediates in organic synthesis. researchgate.net

Table 5: Examples of Carbonyl Compounds for Schiff Base Formation

Carbonyl Compound Class Resulting Imine Structure Fragment
Benzaldehyde Aromatic Aldehyde -N=CH-Ph
Acetone Aliphatic Ketone -N=C(CH3)2
Cyclohexanone Cyclic Ketone -N=C6H10 (cyclohexylidene)
Salicylaldehyde Hydroxy Aromatic Aldehyde -N=CH-(C6H4)-OH

Cyclization Pathways Involving the Amine and Other Functional Groups

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a thiol group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve condensation with a second molecule that can react with both the amine and the thiol.

One prominent example is the synthesis of benzothiazines. Benzothiazines are formed by the fusion of a benzene (B151609) ring with a thiazine (B8601807) ring and exist in various isomeric forms. nih.gov The 1,4-benzothiazine scaffold, in particular, is of significant interest due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net The synthesis of 4H-1,4-benzothiazines can be achieved by reacting 2-aminobenzenethiols with compounds such as β-diketones or α-haloketones. nih.govresearchgate.net For instance, the reaction of a 2-aminobenzenethiol with an α-bromopropenone derivative in the presence of a base like potassium hydroxide (B78521) can lead to the formation of a 1,4-thiazine derivative. mdpi.com

The general mechanism for the formation of 1,4-benzothiazine derivatives from 2-aminothiophenols involves the initial reaction of the thiol group, which is a stronger nucleophile than the amine, with an electrophilic center. This is followed by an intramolecular condensation involving the amino group to form the six-membered thiazine ring. nih.gov

Halogen-Mediated Reactivity (Bromine Atom)

Nucleophilic Displacement Reactions of the Bromine

The bromine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAAr) under standard conditions. This is because the benzene ring is not activated by strongly electron-withdrawing groups in positions ortho or para to the bromine atom. However, under forcing conditions or with the use of specific catalysts, nucleophilic displacement of the bromine can be achieved.

For instance, reactions with strong nucleophiles at high temperatures might lead to substitution. Additionally, the use of copper-based catalysts, as in the Ullmann condensation, can facilitate the displacement of the bromine with various nucleophiles, including amines, alkoxides, and thiolates. The thiol group within the molecule itself can also participate in intermolecular reactions, potentially leading to disulfide bond formation or other side products, especially under oxidative conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C-C, C-N, C-S Bond Formation

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize more complex biaryl or aryl-vinyl structures. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for the efficiency of the reaction and can be optimized for specific substrates. nih.gov

Reactant 1Reactant 2CatalystBaseSolventProduct Type
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterBiaryl derivative
This compoundVinylboronic acidPd(OAc)₂/SPhosK₃PO₄DioxaneAryl-vinyl derivative

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction allows for the introduction of a wide range of primary or secondary amines at the position of the bromine atom in this compound. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, but with an amine as the nucleophile. libretexts.org The reaction conditions, particularly the choice of phosphine (B1218219) ligand and base, are critical for achieving high yields and functional group tolerance. nih.govcapes.gov.br This reaction provides a direct route to N-aryl and N-heteroaryl derivatives.

Reactant 1Reactant 2CatalystBaseSolventProduct Type
This compoundPrimary AminePd₂(dba)₃/XPhosNaOtBuTolueneN-Aryl secondary amine
This compoundSecondary AminePd(OAc)₂/BINAPCs₂CO₃DioxaneN-Aryl tertiary amine

C-S Bond Formation:

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed cross-coupling reactions can also be used to form C-S bonds. Thiolates can be coupled with aryl halides to produce aryl thioethers. wikipedia.org This allows for the introduction of a second, different sulfur-containing functional group onto the aromatic ring of this compound.

Cascade and Annulation Reactions for Heterocyclic Scaffolds

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are highly efficient for the construction of complex molecular architectures, such as heterocyclic scaffolds, from simple starting materials. This compound is a valuable building block for such transformations due to its multiple reactive sites.

Synthesis of Benzothiazine Derivatives

As previously mentioned, this compound is a key precursor for the synthesis of benzothiazines. nih.gov The reaction of 2-aminothiophenols with various electrophilic partners can initiate a cascade sequence leading to the formation of the benzothiazine ring system.

For example, the reaction of a 2-aminothiophenol (B119425) with a β-ketoester can proceed through an initial Michael addition of the thiol to the α,β-unsaturated ester, followed by an intramolecular cyclization of the amino group onto the ester carbonyl, and subsequent dehydration to afford the benzothiazine derivative.

A specific method for synthesizing 4H-benzo[b] researchgate.netnih.gov-thiazine-3-carboxylic acid derivatives involves the coupling of aminothiols with bromopyruvates. nih.gov This reaction likely proceeds via an initial nucleophilic attack of the thiol on the bromopyruvate, followed by an intramolecular cyclization involving the amino group to form the thiazine ring.

Reactant 1Reactant 2Product
2-Aminothiophenolβ-Ketoester1,4-Benzothiazine derivative
2-Aminothiophenolα-Haloketone1,4-Benzothiazine derivative
AminothiolBromopyruvate4H-Benzo[b] researchgate.netnih.govthiazine-3-carboxylic acid derivative

Routes to Substituted Benzothiazoles

The synthesis of benzothiazoles from 2-aminobenzenethiols is a well-established and widely utilized transformation in heterocyclic chemistry. documentsdelivered.com These reactions typically proceed through the condensation of the 2-aminobenzenethiol with a suitable electrophile, followed by cyclization and aromatization. In the case of this compound, the resulting benzothiazole (B30560) would be substituted at the 7-position with a bromine atom and at the 5-position with an amino group.

One of the most common methods for the synthesis of 2-substituted benzothiazoles involves the reaction of a 2-aminobenzenethiol with an aldehyde. synquestlabs.combldpharm.com The proposed mechanism for this reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a cyclized intermediate. Subsequent oxidation, often by air, furnishes the final benzothiazole product. bldpharm.com

Various catalysts and reaction conditions have been developed to promote this transformation, including the use of acids, bases, and oxidizing agents. For instance, reactions can be carried out under mild conditions using catalysts such as ammonium (B1175870) chloride or in greener solvents like ethanol. synquestlabs.com The reaction of this compound with a range of aldehydes would be expected to yield a library of 2-substituted-7-bromo-5-aminobenzothiazoles.

Another important route to 2-substituted benzothiazoles is the reaction of 2-aminobenzenethiols with carboxylic acids or their derivatives, such as acyl chlorides. documentsdelivered.com The reaction with a carboxylic acid typically requires a dehydrating agent or high temperatures to facilitate the initial amide bond formation, which then undergoes intramolecular cyclization. The use of acyl chlorides provides a more reactive electrophile, often allowing the reaction to proceed under milder conditions.

The table below outlines potential reactants for the synthesis of substituted benzothiazoles from this compound, based on established synthetic protocols for related compounds.

Reactant Expected Product Reaction Type
Benzaldehyde2-Phenyl-7-bromo-5-aminobenzothiazoleCondensation/Cyclization
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-bromo-5-aminobenzothiazoleCondensation/Cyclization
Acetic Acid2-Methyl-7-bromo-5-aminobenzothiazoleCondensation/Cyclization
Benzoyl Chloride2-Phenyl-7-bromo-5-aminobenzothiazoleAcylation/Cyclization

It is important to note that while these reactions are well-documented for other 2-aminobenzenethiols, specific studies on this compound are not widely reported. Therefore, the efficiency and regioselectivity of these transformations would require experimental verification.

Exploration of Other Fused Ring Systems

The unique substitution pattern of this compound also opens avenues for the synthesis of other fused heterocyclic systems beyond benzothiazoles. The presence of the bromine atom ortho to the thiol group and the amino group at the para position allows for sequential or one-pot multicomponent reactions to construct more complex molecular architectures.

One potential avenue is the synthesis of phenothiazines. Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of phenothiazines can be achieved through the reaction of a 2-aminobenzenethiol with a suitable quinone or through metal-catalyzed cross-coupling reactions. While direct synthesis from this compound is not explicitly documented, related transformations suggest its feasibility.

Furthermore, the amino group of the benzothiazole ring system derived from this compound can serve as a handle for further functionalization and the construction of more complex fused systems. For example, the reaction of a 2-aminobenzothiazole (B30445) with a β-ketoester can lead to the formation of pyrimido[2,1-b]benzothiazoles, a class of compounds with potential pharmacological applications.

The table below presents a hypothetical exploration of other fused ring systems that could potentially be synthesized from this compound or its derivatives.

Starting Material Reagent(s) Expected Fused Ring System
This compound1,4-BenzoquinoneSubstituted Phenothiazine
5-Amino-7-bromo-2-substituted-benzothiazoleEthyl acetoacetateSubstituted Pyrimido[2,1-b]benzothiazole
This compoundPhthalic anhydrideSubstituted Phthalimido-thiophenol derivative

The exploration of these and other synthetic pathways could lead to the discovery of novel heterocyclic compounds with unique chemical and biological properties. Mechanistic investigations of these transformations would be crucial for optimizing reaction conditions and understanding the factors that control the regioselectivity of the cyclization processes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct functional groups of 4-amino-2-bromobenzene-1-thiol (B1287383) allow it to serve as a foundational unit for constructing more complex chemical architectures, including heterocyclic systems and large-scale polymers.

The compound is a key starting material for synthesizing substituted benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. nih.govmdpi.comnih.gov The synthesis typically involves the condensation reaction of an o-aminothiophenol derivative with various functional groups like aldehydes, carboxylic acids, or nitriles. mdpi.comorganic-chemistry.org The amino (-NH2) and thiol (-SH) groups of this compound react to form the fused thiazole (B1198619) ring.

The presence of the bromo and amino substituents on the initial benzene (B151609) ring is advantageous, as they are carried over to the final benzothiazole (B30560) structure, providing specific points for further functionalization. This allows for the creation of a diverse library of 2-substituted benzothiazole derivatives. mdpi.com Various catalytic systems, including metal-based catalysts and green chemistry approaches, have been developed to facilitate these transformations efficiently. mdpi.commdpi.com

Table 1: Selected Methods for Benzothiazole Synthesis from o-Aminothiophenols

Catalyst/Reagent Reactant Conditions Yield Reference
Polyphosphoric Acid (PPA) Carboxylic Acids 150-250°C 10-61% nih.gov
VOSO₄ Aldehydes Ethanol, Room Temp 87-92% mdpi.com
Fe₃O₄@SiO₂@Cu-MoO₃ Aldehydes - 83-98% mdpi.com
Samarium triflate Aldehydes Aqueous medium Good organic-chemistry.org
CBr₄ (metal-free) Thioamides Solvent-free High rsc.org

This table presents general methods for synthesizing benzothiazoles from o-aminothiophenols, the parent class of compounds for this compound.

The functional groups of this compound make it a suitable monomer for incorporation into polymers. It is identified as a component for semiconducting polymers used in electronic devices. biosynth.com In this context, it can act as an electron donor in polymerization reactions with suitable electron acceptors to form the polymer backbone. biosynth.com

Furthermore, the presence of both thiol and amino groups opens up possibilities for its use in various polymerization techniques. Thiol-ene "click" chemistry, a rapid and efficient method for creating polymer networks, utilizes the reaction between a thiol and an alkene. researchgate.netrsc.org The thiol group of this compound can readily participate in such reactions. Similarly, the amino group can be involved in polycondensation reactions to form polyamides or polyimides. The bromine atom on the aromatic ring provides an additional reactive site that can be used for post-polymerization modification or for creating cross-linked materials.

Contribution to Catalysis and Ligand Design

The ability of this compound to coordinate with metal ions makes it a valuable scaffold for designing new ligands for catalytic applications.

The thiol (a soft donor) and amino (a hard donor) groups can act as bidentate ligands, binding to transition metal centers to form stable complexes. These metal complexes can function as catalysts in a variety of organic transformations. For instance, aminothiophenol derivatives are known to undergo surface catalytic coupling reactions on metal surfaces. acs.orgacs.org

The design of chiral salen complexes with Cu(II) and Ni(II) has been shown to be effective in asymmetric catalysis, such as the alkylation of amino acids. nih.gov Derivatives of this compound could be used to create similar chiral ligands, where the bromine atom could sterically and electronically influence the catalytic environment, potentially enhancing enantioselectivity. Furthermore, ligands derived from related diamine structures have been successfully employed in copper-catalyzed C-N coupling reactions. nih.gov Thiosemicarbazone complexes, which share the N-S ligation motif, have also been explored as catalysts for cross-coupling reactions like the Suzuki and Heck reactions. mdpi.com

While direct research on this compound as an organocatalyst is limited, its structure suggests potential applications based on principles established for other bifunctional organic molecules. Organocatalysis often relies on the ability of a molecule to act as both a Brønsted acid and a Brønsted base, similar to enzymes. dntb.gov.uayork.ac.uk

The compound this compound possesses a basic amino group and an acidic thiol group. This bifunctionality could enable it to catalyze reactions in a concerted manner. For example, in reactions involving carbonyl compounds, the amino group could form an enamine or iminium ion intermediate, while the thiol group could act as a proton shuttle or activate the other reactant through hydrogen bonding. mdpi.com This dual activation strategy is a known principle in synergistic catalysis, where two different catalytic species or two functional groups on a single molecule work together to accelerate a reaction. mdpi.comacs.org

Utility in Functional Materials Research

The specific electronic and chemical properties of this compound make it a candidate for the development of advanced functional materials.

Research has explicitly identified 2-amino-4-bromobenzene-1-thiol as a semiconducting polymer suitable for applications in devices like solar cells, transistors, and sensors. biosynth.com Its electron-deficient characteristics are key to its function in forming the polymer backbone for these materials. biosynth.com

Additionally, studies on related aminothiophenol derivatives have shown they can undergo photoinduced catalytic coupling on noble metal surfaces to form species like p,p′-dimercaptoazobenzene (DMAB). acs.orgacs.org This resulting molecule produces exceptionally strong and unique signals in surface-enhanced Raman spectroscopy (SERS), a highly sensitive analytical technique. This suggests that this compound could be used to create functionalized surfaces for SERS-based sensors, where its specific structure could be used to detect target analytes with high sensitivity and selectivity.

Precursors for Semiconducting Polymers in Electronic Devices (e.g., solar cells, transistors, sensors)

The development of new semiconducting polymers is a cornerstone of next-generation electronic devices. While direct research on polymers synthesized from this compound is limited, the application of its isomer, 2-amino-4-bromobenzene-1-thiol, provides insight into its potential. This isomer is recognized as a building block for semiconducting polymers with applications in solar cells, transistors, and sensors. The electron-donating nature of the amino and thiol groups, combined with the influence of the bromine atom, can be exploited to create polymers with desirable electronic properties.

The general class of thiophene-based polymers, to which a polymer of this compound would belong, is widely used in organic electronics. semanticscholar.orgresearchgate.net These polymers are known for their excellent charge transport properties, which are crucial for the performance of electronic devices. semanticscholar.org For instance, poly(3-hexylthiophene) (P3HT) is a well-studied polymer donor in organic solar cells. semanticscholar.org The introduction of functional groups like amino and bromo onto the thiophene (B33073) backbone allows for the fine-tuning of the polymer's energy levels, solubility, and film morphology, all of which are critical factors in device efficiency.

The presence of the thiol group in this compound is particularly advantageous for creating strong interactions with metal electrodes, potentially improving charge injection and extraction in transistors and solar cells. Furthermore, the amino group can serve as a site for further functionalization, allowing for the development of sensors with high specificity. acs.org

Below is a table of related thiophene-based polymers and their reported performance in electronic devices, illustrating the potential of this class of materials.

Polymer/MonomerApplicationKey Performance Metric
Poly(3-hexylthiophene) (P3HT)Organic Solar CellsPower Conversion Efficiency (PCE) of over 5%
2-amino-4-bromobenzene-1-thiol based polymersSolar Cells, Transistors, SensorsElectron donor for polymerization reactions
Oligofluorene−thiophene derivativesOrganic Thin Film TransistorsCharge carrier mobility as high as 0.12 cm²/V·s acs.org

Application in Organic Electronic Materials (e.g., OLEDs, COFs)

The unique molecular structure of this compound makes it a promising candidate for the synthesis of advanced organic electronic materials, including components for Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs).

In the context of OLEDs, thiophene-based materials are valued for their luminescent properties and charge transport capabilities. researchgate.net The combination of the electron-donating amino group and the heavy bromine atom in this compound could lead to the development of new phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs. The thiol group can also facilitate strong adhesion to the electrode surface, enhancing device stability.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a wide range of applications, including catalysis, gas storage, and electronics. The development of amino-functionalized COFs is an active area of research, as the amino groups can serve as anchoring sites for further modifications. acs.org The trifunctional nature of this compound makes it an intriguing building block for creating novel COFs. The thiol and amino groups can participate in the framework formation, while the bromine atom can be used for post-synthetic modification, allowing for the creation of COFs with tailored functionalities.

The table below summarizes the properties of related functionalized organic materials, highlighting the potential of incorporating this compound into such structures.

Material TypeFunctional GroupPotential ApplicationKey Feature
Amino-functionalized COFsAminoCatalysis, SensingProvides anchoring sites for further modification acs.org
Thiophene-based OLED materialsThiopheneOLED emittersTunable luminescent and charge transport properties researchgate.net
Polyimides with bromo-amino functionalitiesBromo, AminoElectrochromic devicesReversible color change with applied potential researchgate.net

Surface Functionalization of Nanomaterials (e.g., gold nanoparticles)

The thiol group of this compound has a strong affinity for noble metal surfaces, making it an excellent candidate for the surface functionalization of nanomaterials like gold nanoparticles (AuNPs). biomedres.usnih.gov This functionalization can impart new properties to the nanoparticles and enable their use in a variety of applications, from medical diagnostics to catalysis.

The covalent bond between the thiol group and the gold surface provides a stable and robust coating. The amino group on the other end of the molecule can then be used to attach biomolecules, such as DNA or proteins, for biosensing applications. biomedres.us The presence of the bromine atom could also be exploited for further chemical reactions, allowing for the creation of multifunctional nanoparticles.

Research on related compounds has demonstrated the feasibility of this approach. For example, 4-aminothiophenol (B129426) has been used to create self-assembled monolayers on gold surfaces for various applications. nih.gov The addition of the bromine atom in this compound offers another level of control over the surface chemistry.

The functionalization of gold nanoparticles with thiol-containing molecules is a well-established technique, as detailed in the table below.

NanomaterialFunctionalizing AgentApplicationKey Finding
Gold NanoparticlesHexadecanedithiol and AllylamineCharged Nanoparticle SynthesisCovalent conjugation imparts chemical functionality and charge. biomedres.us
Gold Nanoparticles4-aminothiophenolSERS substrates, BiosensorsForms a stable self-assembled monolayer. nih.gov
Multi-walled Carbon Nanotubes2-aminoethanethiolNanoparticle DepositionFacilitates the deposition of gold nanoparticles. acs.org

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 4-amino-2-bromobenzene-1-thiol (B1287383), ¹H and ¹³C NMR, along with two-dimensional techniques, are used to map out the proton and carbon environments and their connectivities, confirming the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum of this compound, the aromatic protons provide key information about the substitution pattern. The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm). orgchemboulder.com The amino (-NH₂) and thiol (-SH) protons will also appear in the spectrum, though their chemical shifts can be broad and vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. ipb.pt

The expected signals for the aromatic protons are:

A doublet for the proton adjacent to the thiol group.

A doublet of doublets for the proton situated between the amino and bromo substituents.

A doublet for the proton adjacent to the bromine atom.

The coupling constants (J-values) between these protons, typically in the range for ortho and meta coupling, would be critical in confirming their relative positions on the aromatic ring. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents expected values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~ 7.3dJ ≈ 2.0 (meta)
H-5~ 6.7ddJ ≈ 8.5 (ortho), 2.0 (meta)
H-6~ 7.2dJ ≈ 8.5 (ortho)
-NH₂3.5 - 5.0br sN/A
-SH3.0 - 4.0br sN/A

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents (-NH₂, -Br, -SH).

The carbon atom bonded to the bromine (C-2) is subject to the "heavy atom effect," which causes an upfield shift (to a lower ppm value) compared to what would be expected based on electronegativity alone. stackexchange.com

The carbon attached to the electron-donating amino group (C-4) will be shielded and appear at a lower chemical shift. mdpi.com

The carbon bearing the thiol group (C-1) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected values based on the analysis of structurally similar compounds and known substituent effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-SH)~ 128
C-2 (-Br)~ 110
C-3~ 135
C-4 (-NH₂)~ 148
C-5~ 116
C-6~ 125

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 (strong, ortho coupling) and H-5 with H-3 (weaker, meta coupling), confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It allows for the direct assignment of a carbon atom's chemical shift based on the chemical shift of the proton attached to it. For example, the proton signal assigned as H-5 would show a cross-peak to the carbon signal assigned as C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, the H-5 proton would show an HMBC correlation to C-1, C-3, and C-4, while the H-3 proton would correlate to C-1, C-2, and C-5, definitively establishing the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about bond strengths and molecular symmetry. msu.edu

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. vscht.cz

N-H Stretching: The amino group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. researchgate.net

S-H Stretching: The thiol (-SH) group gives rise to a weak but sharp absorption band around 2550-2600 cm⁻¹. Its detection can sometimes be challenging.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹. orgchemboulder.com

C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the aromatic ring results in several bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-N Stretching: This vibration is typically found in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. orgchemboulder.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound This table presents expected vibrational frequencies based on standard correlation charts.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500Medium
Thiol (-SH)Stretch2550 - 2600Weak, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CRing Stretch1400 - 1600Medium to Strong
C-NStretch1250 - 1350Medium
C-BrStretch500 - 600Medium to Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. nih.gov For aromatic thiols, Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is a highly sensitive technique. The SERS spectrum of 4-aminobenzenethiol (a closely related compound) has been studied extensively. researchgate.net

A key feature in the SERS spectra of 4-aminobenzenethiol, and expected for its bromo-derivative, is the appearance of vibrational bands classified by symmetry as a₁ and b₂ modes. nih.gov The b₂-type bands, which are weak or absent in normal Raman spectra, are significantly enhanced through a charge-transfer mechanism between the molecule and the metallic substrate (often silver or gold). researchgate.netelsevierpure.com This chemical enhancement is a hallmark of aminobenzenethiols in SERS.

Key expected Raman bands include:

A strong band around 1080 cm⁻¹ (a₁ symmetry), assigned to a C-S stretching mode.

A complex feature around 1580-1590 cm⁻¹ (a₁ symmetry), corresponding to C-C stretching in the phenyl ring. researchgate.net

Enhanced b₂-type bands in the 1100-1500 cm⁻¹ region, which are indicative of the charge-transfer enhancement mechanism. nih.gov

The presence of the bromine atom would likely introduce shifts in these frequencies and potentially new bands related to the C-Br vibration, providing a unique spectral fingerprint for the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structural composition through analysis of fragmentation patterns. The monoisotopic mass of the compound is 202.94043 Da. nih.gov

In mass spectrometry analysis, the molecule is first ionized. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Following ionization, the resulting ions are separated based on their m/z ratio. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. nih.gov While specific experimental fragmentation data for this compound is not detailed in the provided search results, a probable fragmentation pattern would involve the cleavage of the carbon-bromine, carbon-sulfur, or carbon-nitrogen bonds. The stability of the resulting fragments helps in confirming the original structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. These predictions are valuable for ion mobility-mass spectrometry studies.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 203.94771 123.8
[M+Na]⁺ 225.92965 137.1
[M-H]⁻ 201.93315 130.7
[M+NH₄]⁺ 220.97425 147.1

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

If a suitable crystal of the compound were analyzed, XRD would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-Br, C-S, and C-N.

The conformation of the thiol (-SH) and amino (-NH₂) groups relative to the aromatic ring.

The packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the amino and thiol groups of adjacent molecules) and van der Waals forces.

This structural information is invaluable for understanding the compound's physical properties and its interactions in a solid-state context. While the technique is highly applicable, specific crystallographic data for this compound has not been found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be characterized by electronic transitions involving its aromatic π system and the non-bonding electrons of the heteroatom substituents.

The key components influencing the UV-Vis spectrum are:

Chromophore : The benzene ring is the primary chromophore, responsible for π → π* transitions. shu.ac.uk Benzene itself exhibits absorption bands in the 180-270 nm region. nih.gov

Auxochromes : The amino (-NH₂) and thiol (-SH) groups are auxochromes. Their non-bonding electrons (n electrons) can also participate in transitions, specifically n → π* transitions. libretexts.org These groups modify the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity.

The expected electronic transitions for this molecule would include:

π → π transitions*: These are typically high-intensity absorptions associated with the conjugated π system of the benzene ring. shu.ac.uk The substitution pattern will influence the exact wavelength.

n → π transitions: These transitions involve promoting a non-bonding electron from the nitrogen or sulfur atom to an anti-bonding π orbital of the benzene ring. These are generally of lower intensity compared to π → π* transitions. libretexts.orgshu.ac.uk

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Relative Energy Expected Intensity
π → π* HOMO (π) → LUMO (π*) High High

Advanced Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that separates compounds in a liquid mixture and subsequently identifies them by their mass. It is an indispensable tool for assessing the purity of this compound and for monitoring its formation or consumption during a chemical reaction. nih.gov

In a typical application, a reverse-phase HPLC column would be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). As the mobile phase composition is varied, compounds elute from the column based on their polarity. The eluent is then directed into the mass spectrometer.

The MS detector provides high specificity, confirming the identity of the peak corresponding to this compound by its mass-to-charge ratio. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be detected at m/z 203.94771. uni.lu This method allows for the quantification of the compound and the detection of any impurities, starting materials, or byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions and assessing compound purity. iitg.ac.in The principle involves the separation of components on a plate coated with a stationary phase (e.g., silica (B1680970) gel) as a liquid mobile phase moves up the plate via capillary action.

For analyzing this compound, a silica gel plate would serve as the polar stationary phase. researchgate.net The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ratio of these solvents is optimized to achieve clear separation between the target compound and other components in the mixture.

After development, the spots are visualized. Since this compound contains a primary amino group, it can be visualized by spraying the plate with a ninhydrin (B49086) solution and heating. This reaction produces a distinctively colored spot, typically purple or blue, known as Ruhemann's purple. iitg.ac.in The position of the spot is quantified by its retardation factor (Rf value), calculated as the ratio of the distance traveled by the substance to the distance traveled by the solvent front. iitg.ac.in This Rf value can be compared to that of a reference standard for identification.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 4-amino-2-bromobenzene-1-thiol (B1287383) from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into molecular structure and reactivity. For a molecule like this compound, these calculations would typically be performed using a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

The presence of the amino (-NH₂) and thiol (-SH) groups, which can rotate, suggests the possibility of multiple conformers. A conformational analysis would be necessary to identify the different stable arrangements (conformational isomers) and their relative energies. This would reveal the most likely shape of the molecule under different conditions. However, no specific studies detailing the optimized geometrical parameters or conformational landscapes for this compound have been found.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. nih.gov Frontier Molecular Orbital (FMO) theory is a critical tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Charge Distribution: Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-poor regions of this compound. This would highlight the electronegative (e.g., around N, Br, S atoms) and electropositive (e.g., around hydrogens) sites, providing further insight into intermolecular interactions.

Without dedicated research, specific values for the HOMO-LUMO gap and detailed orbital plots for this compound are not available.

Prediction and Assignment of Spectroscopic Data (Vibrational Frequencies, NMR Shielding)

Computational methods are powerful tools for predicting and helping to interpret spectroscopic data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental data to assign specific vibrational modes to the observed peaks, such as the N-H stretching of the amino group, the S-H stretching of the thiol group, and various aromatic C-H and C-C vibrations. ijcrt.org

NMR Shielding: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be derived. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

No published studies containing predicted vibrational or NMR data specifically for this compound could be located.

Mechanistic Investigations via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Characterization for Elementary Reactions

For any reaction involving this compound, computational chemists would aim to identify the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. The characterization involves ensuring the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction path.

Reaction Pathway Elucidation and Energy Barrier Calculations

By mapping the entire reaction pathway, from reactants through transition states to products, a complete energy profile can be constructed. This involves techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given TS connects the intended reactants and products.

The energy difference between the reactants and the transition state defines the activation energy or energy barrier. This value is critical for determining the reaction rate. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be identified. For example, in reactions involving the thiol group, computational studies could distinguish between different potential mechanisms, such as those seen in the addition of thiols to quinones. mdpi.com However, no such mechanistic investigations have been published for this compound.

Molecular Dynamics Simulations

Currently, there is a lack of published molecular dynamics (MD) simulation studies specifically investigating the condensed phase behavior or surface interactions of this compound. Such simulations would be valuable for understanding how this molecule behaves in bulk, in solution, or at interfaces.

For analogous systems, MD simulations have been employed to explore the behavior of amino acids and peptides in aqueous solutions, providing insights into reaction mechanisms and intermolecular interactions. ru.nl For instance, simulations of amino acids under electrolytic conditions have helped to elucidate complex reaction pathways at a microscopic level. ru.nl Future MD studies on this compound could similarly illuminate its interactions with solvents, its aggregation behavior, and its potential to form self-assembled monolayers on metallic surfaces, a characteristic property of thiols.

Ligand-Metal Interaction Studies in Coordination Chemistry

Detailed experimental or computational studies on the specific ligand-metal interactions of this compound are not readily found in current literature. However, the coordination chemistry of this compound can be predicted based on the known behavior of its functional groups: the soft thiol sulfur, the harder amino nitrogen, and the aromatic pi-system.

Thiol-containing ligands, particularly those with additional donor sites like amino groups, are well-known for their ability to form stable complexes with a wide range of transition metals. researchgate.netdigitellinc.com The thiol group can deprotonate to form a thiolate, which is a soft donor and typically exhibits a strong affinity for soft metal ions such as copper(I), silver(I), and platinum(II). researchgate.netnih.gov Metal-thiolate bonds are crucial in various biological systems, including the active sites of metalloproteins like [NiFe] hydrogenase. nih.gov

The amino group provides a harder donor site that can coordinate to a variety of metal ions, including first-row transition metals like copper(II), nickel(II), and chromium(III). scirp.org The combination of a soft thiol and a harder amine in this compound makes it a potentially bidentate or bridging ligand, capable of forming polynuclear or polymeric coordination complexes. researchgate.net The specific coordination mode would likely depend on the metal ion's properties (hardness/softness, preferred coordination geometry) and the reaction conditions. researchgate.netucj.org.ua

Studies on related aromatic aminothiols and thiol-containing amino acids demonstrate their versatility in forming coordination complexes with diverse structures and properties. researchgate.netnih.gov For example, copper(I)-thioether complexes derived from a chiral cyclic β-amino acid have been shown to form unique geometric structures influenced by the ligand's chirality and hydrogen-bonding capabilities. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often used to investigate the binding motifs and relative energies of different conformers in metal-amino acid complexes. ru.nl Similar computational approaches could be applied to this compound to predict its preferred binding modes with various metal ions and to understand the electronic structure of the resulting complexes.

The table below presents computed property data for this compound from the PubChem database, which can serve as a basis for future computational modeling. nih.gov

PropertyValueSource
Molecular Formula C6H6BrNSPubChem
Molecular Weight 204.09 g/mol PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 202.94043 DaPubChem
Monoisotopic Mass 202.94043 DaPubChem
Topological Polar Surface Area 63.3 ŲPubChem
Heavy Atom Count 9PubChem

Conclusion and Future Research Perspectives

Synthesis of Current Research Achievements for 4-Amino-2-bromobenzene-1-thiol (B1287383)

The synthesis of this compound has been approached through various routes, often starting from more readily available precursors. One documented method involves the reaction of 5-bromo-2-methylbenzo[d]thiazole with a strong base like sodium hydroxide (B78521) in ethylene (B1197577) glycol at elevated temperatures. chemicalbook.com This process results in the cleavage of the thiazole (B1198619) ring to yield the desired product. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS). chemicalbook.com

Another synthetic strategy starts from 2-amino-4-bromobenzenethiol, which can be considered an isomer of the target compound. bldpharm.com The manipulation of functional groups on the benzene (B151609) ring is a common theme in the synthesis of such substituted aromatic compounds.

The related compound, 4-aminothiophenol (B129426), serves as a foundational molecule for understanding the chemistry of aminobenzenethiols. nih.gov Research into its synthesis and properties provides valuable insights that can be applied to more complex derivatives like this compound.

Identification of Remaining Synthetic Challenges and Methodological Opportunities

Despite the existing synthetic methods, challenges remain in achieving efficient, scalable, and environmentally friendly production of this compound. Conventional methods for preparing ortho-bromobenzenethiols from anilines can be problematic. acs.orgacs.org These methods often suffer from issues with regioselectivity during the bromination step and poor tolerance of other functional groups during the subsequent diazotization and thiolation reactions, which proceed through highly reactive diazonium intermediates. acs.orgacs.org

A promising methodological opportunity lies in the application of aryne chemistry. The bromothiolation of aryne intermediates presents a novel approach to synthesize ortho-bromobenzenethiol equivalents. acs.orgacs.org This method involves the difunctionalization of aryne intermediates and has the potential to overcome the regioselectivity and functional group tolerance issues associated with traditional methods. acs.orgacs.org However, the high reactivity of organosulfur compounds towards arynes presents its own set of challenges that need to be carefully managed. acs.orgacs.org

Furthermore, the direct synthesis of α-thio aromatic acids from aromatic amino acids highlights another innovative approach. nih.gov This two-step procedure, involving diazotization and α-lactone mediated bromination followed by thiol substitution, could potentially be adapted for the synthesis of this compound, offering a scalable and efficient route. nih.gov

Exploration of Untapped Potential in Advanced Materials and Catalytic Systems

The unique electronic and structural features of this compound make it a compelling candidate for applications in advanced materials. The presence of both an electron-donating amino group and an electron-withdrawing bromo group, along with the reactive thiol moiety, suggests its potential use as a monomer in the synthesis of semiconducting polymers. biosynth.com Such polymers could find applications in electronic devices like solar cells, transistors, and sensors. biosynth.com The thiol group can act as an anchor to bind to metal surfaces, making it suitable for the formation of self-assembled monolayers with specific electronic properties.

In the realm of catalysis, the thiol group can coordinate with metal centers, making this compound a potential ligand for the development of novel catalysts. The electronic properties of the benzene ring, tunable through the amino and bromo substituents, could influence the activity and selectivity of the resulting metal complexes. These catalysts could be employed in a variety of organic transformations.

Integration with Principles of Green Chemistry for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound and its derivatives, several green chemistry strategies can be envisioned.

Solvent-free reaction conditions, or the use of greener solvents, are a key aspect of sustainable synthesis. documentsdelivered.com For instance, the synthesis of related heterocyclic compounds has been achieved using grinding techniques, which eliminate the need for bulk solvents. documentsdelivered.com Exploring similar solvent-free approaches for the synthesis of this compound could significantly reduce the environmental impact.

The development of catalytic systems that are efficient and can be easily recovered and reused is another important goal. The use of hypervalent iodine(III) as an inexpensive and metal-free catalyst in the synthesis of other sulfur-containing heterocycles provides a precedent for developing greener catalytic routes. mdpi.com

Furthermore, designing synthetic routes that utilize readily available and less hazardous starting materials is crucial. The use of ceric ammonium (B1175870) nitrate–KBr combination as a brominating agent instead of elemental bromine in the synthesis of 4-bromoacetanilide from aniline (B41778) is an example of a greener alternative to traditional methods. researchgate.net Applying such principles to the synthesis of this compound could lead to more sustainable production processes. The selective synthesis of amines via a decarboxylative radical-polar crossover also represents a move towards more sustainable routes using inexpensive feedstocks. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C6H6BrNS uni.lunih.gov
Molecular Weight 204.09 g/mol nih.gov
IUPAC Name 4-amino-2-bromobenzenethiol nih.gov
CAS Number 93933-49-4 bldpharm.com
Physical Form yellow solid sigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-bromobenzene-1-thiol, and how do reaction conditions influence yield?

A common method involves refluxing 5-bromo-2-methylbenzo[d]thiazole with sodium hydroxide in ethylene glycol at 140°C for 4 hours, followed by purification via trituration with pentane/ether . Alternative routes may use halogenated intermediates or nucleophilic substitution under milder conditions (e.g., room temperature for thiol group introduction). Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete deprotection of the thiol group or bromine displacement side reactions.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Key NMR features include:

  • ¹H NMR : A singlet for the thiol proton (~1.5–2.5 ppm, exchangeable), aromatic protons split into distinct patterns due to bromine’s deshielding effect, and amine protons (~5 ppm, broad).
  • ¹³C NMR : Aromatic carbons adjacent to bromine appear at ~115–125 ppm, while the thiol-bearing carbon is downfield-shifted (~135 ppm) . Discrepancies in splitting patterns may indicate regioisomeric impurities or incomplete functional group protection during synthesis.

Q. What safety protocols are critical for handling this compound in the lab?

The thiol group poses acute toxicity (Category 3, H301) and skin corrosion risks (Category 1B, H314). Use fume hoods, nitrile gloves, and acid-resistant PPE. Storage requires inert atmospheres (argon/nitrogen) to prevent oxidation to disulfides, with desiccants to avoid hydrolysis .

Advanced Research Questions

Q. How do the amino and thiol groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The thiol group can act as a directing group in C–H activation or participate in ligand exchange with palladium catalysts. However, competing coordination between the amino and thiol groups may reduce catalytic efficiency. Pre-protection of the thiol (e.g., as a thioether) or using bulky ligands (e.g., SPhos) can mitigate this . Advanced studies should compare coupling yields under varying Pd/ligand systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

  • Purification methods : Column chromatography vs. trituration (the latter may retain sodium hydroxide residues, reducing purity ).
  • Analytical calibration : Variations in NMR integration thresholds or HPLC mobile phases. Reproducibility requires standardized protocols, such as quantifying thiol content via Ellman’s assay or iodometric titration .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

The thiol group can form disulfide bonds with cysteine residues, modulating enzyme activity (e.g., kinase inhibition), while the bromine atom enhances lipophilicity for membrane penetration. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis assays can identify key binding residues . Note that bromine’s steric effects may limit binding in constrained active sites.

Q. What are the challenges in characterizing degradation products under oxidative conditions?

Oxidation of the thiol group generates disulfides or sulfonic acids, detectable via LC-MS (negative ion mode) or Raman spectroscopy (S–S stretching at ~500 cm⁻¹). Competing bromine hydrolysis under acidic/oxidizing conditions may produce 4-amino-2-hydroxybenzene derivatives, complicating analysis. Accelerated stability studies (40°C/75% RH) with mass balance calculations are recommended .

Methodological Considerations

Q. How to design experiments to assess the compound’s stability in aqueous vs. nonpolar solvents?

  • Kinetic studies : Monitor degradation via UV-Vis (λmax ~260 nm for aromatic systems) or HPLC at intervals (0, 24, 48 hrs).
  • Solvent effects : Compare half-lives in DMSO (stabilizes thiols via H-bonding) vs. chloroform (nonpolar, accelerates oxidation) .
  • Control for light : Amber vials vs. clear glass to quantify photolytic degradation.

Q. What advanced techniques validate regioisomeric purity in derivatives?

  • X-ray crystallography : Resolves positional ambiguity in bromine/amino substitution.
  • 2D NMR (NOESY/HSQC) : Correlates proton-proton proximity and heteronuclear coupling to confirm substituent positions .
  • Isotopic labeling : Introduce ¹³C at the amino group to track reactivity in tracer studies.

Q. How to reconcile conflicting computational vs. experimental data on electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) may overestimate electron-withdrawing effects of bromine. Validate with experimental Hammett constants (σₚ for Br = +0.23) or cyclic voltammetry (reduction potentials for thiol oxidation) .

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